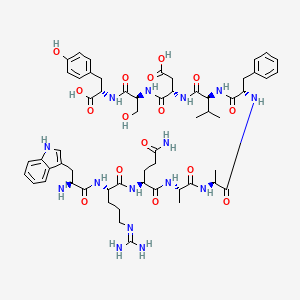
147529-30-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service (CAS) number 147529-30-4 is known as β-Amyloid (1-9). It is an N-terminal fragment of beta amyloid, consisting of amino acid residues 1 to 9. This peptide is derived from the amyloid precursor protein and is significant in the study of neurodegenerative diseases, particularly Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a reagent like trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of β-Amyloid (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process is optimized to ensure high purity and yield, which is critical for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
β-Amyloid (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents like DIC and HOBt
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Wissenschaftliche Forschungsanwendungen
β-Amyloid (1-9) is extensively used in scientific research, particularly in the following fields:
Chemistry: Studying the properties and interactions of amyloid peptides.
Biology: Investigating the role of amyloid peptides in cellular processes and neurodegenerative diseases.
Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease.
Industry: Producing high-purity peptides for research and development
Wirkmechanismus
The mechanism of action of β-Amyloid (1-9) involves its interaction with cellular components, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of Alzheimer’s disease. The peptide interacts with cell membranes, leading to calcium dysregulation and membrane disruption, which contribute to neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Amyloid (1-37): A longer fragment of beta amyloid.
β-Amyloid (1-40): Another longer fragment, commonly studied in Alzheimer’s research.
β-Amyloid (1-42): Known for its higher propensity to form fibrils and its significant role in Alzheimer’s disease pathology.
Uniqueness
β-Amyloid (1-9) is unique due to its shorter length, which makes it a useful model for studying the initial stages of amyloid formation and its interactions with other molecules. Its specific sequence allows researchers to investigate the role of the N-terminal region in amyloid aggregation and toxicity .
Eigenschaften
CAS-Nummer |
147529-30-4 |
|---|---|
Molekularformel |
C₄₂H₆₀N₁₄O₁₇ |
Molekulargewicht |
1033.01 |
Sequenz |
One Letter Code: DAEFRHDSG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)






